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Compound Name: L-Methionine-13C,d5
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the applications of stable isotope-labeled
methionine, a powerful tool in modern biological and biomedical research. By replacing one or
more atoms in the methionine molecule with a heavier, non-radioactive isotope (e.g., 3C, °N,
2H), researchers can trace the metabolic fate of this essential amino acid and the molecules it
helps build. This technique has revolutionized our understanding of complex biological
processes, from protein dynamics to metabolic diseases and cancer.

Quantitative Proteomics: Unraveling the Dynamics
of the Proteome

Stable isotope labeling by amino acids in cell culture (SILAC) is a widely used quantitative
proteomics technique that relies on the metabolic incorporation of stable isotope-labeled amino
acids, including methionine, into proteins. This method allows for the accurate comparison of
protein abundance between different cell populations.

Key Applications in Proteomics

 Differential Protein Expression Analysis: SILAC enables the precise quantification of changes
in protein expression in response to various stimuli, such as drug treatment, disease states,
or environmental changes.
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» Protein Turnover Studies: By tracking the incorporation of labeled methionine over time,
researchers can determine the synthesis and degradation rates of individual proteins,
providing insights into protein homeostasis.[1][2][3]

o Post-Translational Modification (PTM) Analysis: SILAC can be combined with enrichment
techniques to quantify changes in PTMs, such as phosphorylation, methylation, and
acetylation, which play crucial roles in cell signaling and regulation.

o Protein-Protein Interaction Studies: By labeling one interacting partner, SILAC can be used
to identify and quantify specific protein-protein interactions.

Data Presentation: Quantitative Proteomics

The following table summarizes representative quantitative data from SILAC-based proteomics

studies.
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Experimental Protocol: SILAC for Quantitative
Proteomics

This protocol outlines the general steps for a SILAC experiment using stable isotope-labeled
methionine.
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1. Cell Culture and Labeling:

e Culture two populations of cells in parallel.

¢ One population is grown in "light" medium containing natural abundance methionine.

e The other population is grown in "heavy" medium where natural methionine is replaced with
a stable isotope-labeled version (e.g., L-[*3Cs, 15N1]-Methionine).

o Cells should be cultured for at least five to six doublings to ensure complete incorporation of
the labeled amino acid.[5]

2. Sample Preparation:

e Harvest and lyse the "light" and "heavy" cell populations.

o Combine equal amounts of protein from each lysate.

e Perform in-solution or in-gel digestion of the combined protein mixture using an appropriate
protease (e.g., trypsin).

3. Mass Spectrometry Analysis:

e Analyze the resulting peptide mixture using high-resolution liquid chromatography-tandem
mass spectrometry (LC-MS/MS).

 Instrumentation: Orbitrap-based mass spectrometers (e.g., LTQ-Orbitrap, Q-Exactive) are
commonly used for their high resolving power and mass accuracy.[6]

o Data Acquisition: Acquire MS1 scans to detect the mass-to-charge ratio of intact peptides
and MS2 scans for peptide fragmentation and identification.

4. Data Analysis:

o Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify peptides and
quantify the relative abundance of "heavy" and "light" peptide pairs.

o The ratio of the peak intensities of the heavy and light isotopic forms of a peptide
corresponds to the relative abundance of the protein in the two samples.

Visualization: SILAC Experimental Workflow
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Caption: A generalized workflow for a SILAC experiment.

Metabolic Flux Analysis: Tracing the Flow of
Metabolism

Stable isotope-labeled methionine is a crucial tracer in metabolic flux analysis (MFA), a
technique used to quantify the rates of metabolic reactions within a biological system. By
tracking the incorporation of labeled methionine into various metabolites, researchers can map
the flow of carbon and other elements through metabolic pathways.[7][8][9][10]

Key Applications in Metabolic Flux Analysis

» Mapping Metabolic Pathways: Tracing the labeled methionine helps to elucidate and validate
metabolic pathways and identify novel metabolic routes.

e Quantifying Metabolic Fluxes: MFA provides quantitative data on the rates of reactions in
central carbon metabolism and other pathways, offering a snapshot of the cell's metabolic
state.[7][8][9][10]

« |dentifying Metabolic Bottlenecks: By analyzing flux distribution, researchers can identify
rate-limiting steps in biosynthetic pathways, which is valuable for metabolic engineering and
drug development.
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» Understanding Disease Metabolism: MFA is used to study metabolic reprogramming in

diseases like cancer, providing insights into tumor growth and potential therapeutic targets.

[11]

Data Presentation: Metabolic Flux Analysis

The following table presents representative quantitative data from a metabolic flux analysis

study using 3C-methionine in human fibrosarcoma cells. Fluxes are given in nmol/pL-cells/h.

Metabolic Flux

MTAP-proficient

MTAP-deficient

Reference

Net Methionine

0.81+0.05 0.77 £0.04 [7]
Uptake
Transmethylation 0.12 £0.02 0.11 £0.02 [7]
Propylamine Transfer 0.13+£0.02 0.11 £0.02 [7]
Methionine Synthase 0.03+£0.02 0.02+0.01 [7]
Ornithine

0.05+0.01 0.10+0.01 [7]
Decarboxylase

Experimental Protocol: **C-Metabolic Flux Analysis

This protocol provides a general outline for a 13C-MFA experiment with labeled methionine.

1. Cell Culture and Labeling:

e Culture cells in a defined medium.

e Switch to a medium containing a 3C-labeled methionine as the tracer.
e Collect cell samples at various time points to monitor the incorporation of the label into
intracellular metabolites.

2. Metabolite Extraction:

e Quench metabolism rapidly to prevent further enzymatic activity, often using cold methanol.

o Extract metabolites from the cell pellets.

3. Mass Spectrometry Analysis:
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e Analyze the metabolite extracts using LC-MS or gas chromatography-mass spectrometry
(GC-MS).

o Sample Preparation for GC-MS: Derivatization is often required to increase the volatility of
polar metabolites.

e Measure the mass isotopomer distributions of key metabolites.

4. Data Analysis and Flux Calculation:

» Correct the raw MS data for natural isotope abundance.
o Use specialized software (e.g., INCA, Metran) to fit the labeling data to a metabolic model
and estimate the metabolic fluxes.

Visualization: Methionine Metabolism Pathways
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Caption: Key pathways in methionine metabolism.

Clinical Diagnostics and Drug Development
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Stable isotope-labeled methionine, particularly with the positron-emitting isotope carbon-11
(1*C), has significant applications in clinical diagnostics, primarily in oncology.

Key Applications in Clinical Settings

e Positron Emission Tomography (PET) Imaging: [*1C]-Methionine is used as a tracer in PET
scans to visualize and quantify metabolic activity in tumors. Cancer cells often exhibit
increased methionine uptake to support their high proliferation rates.

o Tumor Delineation and Staging: [**C]-Methionine PET can help define the boundaries of
tumors, especially in the brain, and aid in cancer staging.

e Monitoring Treatment Response: Changes in [11C]-methionine uptake can indicate the
effectiveness of cancer therapies.

o Drug Development: Stable isotope-labeled methionine can be used in pharmacokinetic and
pharmacodynamic studies to trace the absorption, distribution, metabolism, and excretion
(ADME) of new drug candidates.

Data Presentation: Clinical Applications

The following table summarizes representative data from a study on the diagnostic
performance of [*C]-Methionine PET in brain metastases.
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o o Positive Negative
PET Sensitivity Specificity o o
Predictive Predictive Reference
Parameter (%) (%)
Value (%) Value (%)
SUVmax 78.57 70.59 74.32 75.25 [12]
SUVmean 71.43 70.59 74.97 55.70 [12]
SUVpeak 78.57 70.59 74.32 75.25 [12]
T/Nmax-
71.43 70.59 72.46 69.52 [12]
mean
T/Nmean 71.43 64.71 68.68 67.65 [12]
T/Npeak-
71.43 64.71 70.56 64.32 [12]
mean

Experimental Protocol: [**C]-Methionine PET Imaging

This protocol provides a simplified overview of a clinical [**C]-Methionine PET scan.
1. Patient Preparation:

» Patients are typically required to fast for a specific period before the scan.

2. Radiotracer Administration:

o [11C]-Methionine is synthesized in a cyclotron and administered to the patient, usually via
intravenous injection.

3. PET/CT or PET/MRI Scanning:

o After a designated uptake period, the patient is scanned using a PET scanner, often in
combination with a CT or MRI scanner for anatomical co-registration.

e The PET scanner detects the positrons emitted from the decay of 11C, allowing for the three-
dimensional reconstruction of radiotracer distribution.

4. Image Analysis:

e The PET images are analyzed to quantify the uptake of [**C]-Methionine in different tissues.
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o Standardized Uptake Values (SUVs) and tumor-to-background ratios are common metrics
used for quantitative assessment.

Visualization: Clinical Application Workflow
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Caption: A typical workflow for a clinical [**C]-Methionine PET scan.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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